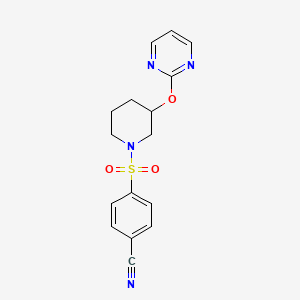

4-((3-(嘧啶-2-氧基)哌啶-1-基)磺酰基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

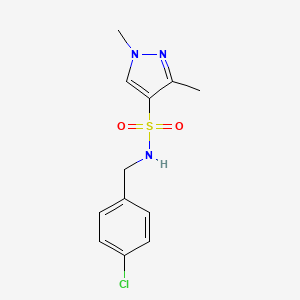

合成和抗菌活性

使用与本化合物相关的起始材料制备了含有磺酰基部分的新型衍生物,包括嘧啶、吡唑并嘧啶和吡唑并三嗪衍生物。其中一些衍生物表现出显著的抗菌活性,凸显了它们在开发新型抗菌剂方面的潜力 (Ammar 等,2004)。

分子结构和相互作用

对类似化合物的研究集中在它们的分子结构和相互作用上。例如,对 N-(2-{[5-溴-2-(哌啶-1-基)嘧啶-4-基]硫代}-4-甲氧基苯基)-4-甲基苯磺酰胺的研究提供了对分子构象和分子间相互作用(如氢键)的见解,这可能与理解 4-((3-(嘧啶-2-氧基)哌啶-1-基)磺酰基)苯甲腈 在不同环境中的行为有关 (Kumar 等,2012)。

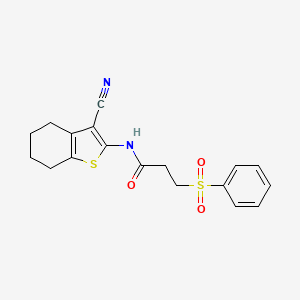

潜在的抗癌和抗炎活性

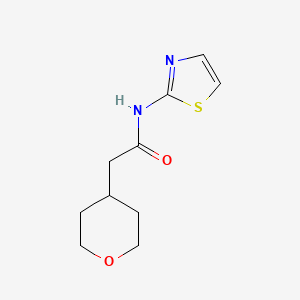

对具有相似结构的化合物的研究已经确定了潜在的抗癌和抗炎活性。这些活性与特定细胞过程的抑制或与生物分子的相互作用有关。例如,噻吩和噻吩并[3,2-d]嘧啶衍生物显示出有希望的抗肿瘤和抗菌特性,表明像 4-((3-(嘧啶-2-氧基)哌啶-1-基)磺酰基)苯甲腈 这样的化合物也可能表现出此类活性 (Hafez 等,2017)。

在药物发现和开发中的作用

类似化合物的结构分析和表征为药物发现和开发提供了有价值的信息。例如,已经研究了药物的晶体形式以了解它们的稳定性、溶解性和生物利用度。对具有相关结构的化合物利培酮的晶体形式 B 的研究可能会激发对 4-((3-(嘧啶-2-氧基)哌啶-1-基)磺酰基)苯甲腈 在药物应用中的最佳物理和化学性质的类似研究 (Wang 等,2006)。

作用机制

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Related piperidine derivatives have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .

Biochemical Pathways

Piperidine derivatives are known to play a role in various intracellular signaling pathways regulating growth and survival .

Pharmacokinetics

It’s noted that irreversible kinase inhibitors (ikis), which include some piperidine derivatives, often show improved biochemical efficacy and good pharmacokinetic (pk) or pharmacodynamics (pd) profiles .

Result of Action

Related piperidine derivatives have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .

Action Environment

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

4-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c17-11-13-4-6-15(7-5-13)24(21,22)20-10-1-3-14(12-20)23-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXGJUXJXHPZDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2860871.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2860874.png)

![3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2860883.png)

![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate](/img/structure/B2860885.png)

![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)